molecular formula C12H19NO2 B3238123 Methyl 4-aminoadamantane-1-carboxylate CAS No. 1401333-06-9

Methyl 4-aminoadamantane-1-carboxylate

Cat. No.: B3238123
CAS No.: 1401333-06-9
M. Wt: 209.28 g/mol
InChI Key: IXBLQWDWMIYKKE-UHFFFAOYSA-N
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Description

Methyl 4-aminoadamantane-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure

Scientific Research Applications

Methyl 4-aminoadamantane-1-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminoadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the amidation of adamantane derivatives under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran complex . Another method includes the reaction of 4-methoxy-1-adamantane with formic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminoadamantane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of methyl 4-aminoadamantane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s cage-like structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including antiviral and neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminoadamantane-1-carboxylate is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its methyl ester and amino groups allow for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 4-aminoadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLQWDWMIYKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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